3-(4-Benzylpiperazin-1-yl)-1-cyclohexylpyrrolidine-2,5-dione
CAS No.: 857494-22-5
Cat. No.: VC4539727
Molecular Formula: C21H29N3O2
Molecular Weight: 355.482
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 857494-22-5 |
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Molecular Formula | C21H29N3O2 |
Molecular Weight | 355.482 |
IUPAC Name | 3-(4-benzylpiperazin-1-yl)-1-cyclohexylpyrrolidine-2,5-dione |
Standard InChI | InChI=1S/C21H29N3O2/c25-20-15-19(21(26)24(20)18-9-5-2-6-10-18)23-13-11-22(12-14-23)16-17-7-3-1-4-8-17/h1,3-4,7-8,18-19H,2,5-6,9-16H2 |
Standard InChI Key | SYPQXOZXMBBHPQ-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine-2,5-dione core substituted at the 1-position with a cyclohexyl group and at the 3-position with a 4-benzylpiperazine moiety. This configuration introduces both lipophilic (cyclohexyl, benzyl) and polar (piperazine, dione) regions, enabling interactions with diverse biological targets. The IUPAC name, 3-(4-benzylpiperazin-1-yl)-1-cyclohexylpyrrolidine-2,5-dione, reflects this substitution pattern .
Physicochemical Data
Key properties include:
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Molecular Formula:
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Density: ~1.3 g/cm³ (estimated via comparative analysis with analogs)
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Boiling Point: >600°C (extrapolated from thermal stability studies of piperazine derivatives)
The compound’s solubility profile remains under investigation, though preliminary data suggest limited aqueous solubility and enhanced solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Synthesis and Preparation
Synthetic Pathways
Synthesis typically proceeds via a multi-step sequence:
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Piperazine Intermediate Preparation: Benzylpiperazine is synthesized through nucleophilic substitution between piperazine and benzyl bromide.
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Pyrrolidine-dione Functionalization: Cyclohexylamine reacts with maleic anhydride to form 1-cyclohexylpyrrolidine-2,5-dione.
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Coupling Reaction: The piperazine intermediate is introduced to the pyrrolidine-dione core under basic conditions (e.g., potassium carbonate) in a polar solvent like ethanol .
Optimization Challenges
Key challenges include:
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Steric Hindrance: Bulky substituents (cyclohexyl, benzyl) reduce reaction yields, necessitating elevated temperatures (~80°C) and prolonged reaction times .
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Byproduct Formation: Competing N-alkylation at alternative positions requires careful stoichiometric control.
Pharmacological and Biological Activities
Neurotransmitter Receptor Interactions
The benzylpiperazine moiety confers affinity for neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors, as observed in structurally related compounds . Molecular docking studies predict moderate binding energy () at 5-HT receptors, suggesting potential anxiolytic or antidepressant effects .
Antimicrobial Efficacy
Comparative studies with analogs demonstrate broad-spectrum activity:
Mechanistically, the dione group may chelate metal ions essential for microbial enzymatic function, while the benzylpiperazine disrupts cell membrane integrity .
Industrial Applications
The compound serves as a precursor in polymer chemistry, where its rigid cyclohexyl group enhances thermal stability in polyamide syntheses .
Comparative Analysis with Structural Analogs
Fluorophenyl Derivative
Replacing the cyclohexyl group with a 4-fluorophenyl moiety (as in 3-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione) alters bioactivity:
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Antifungal Potency: 2-fold increase against C. albicans (MIC = 8 µg/mL)
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LogP: 2.61 vs. 1.89, enhancing blood-brain barrier penetration
Ethoxyphenyl Analog
The ethoxyphenyl variant (CID 2250566) exhibits reduced receptor affinity but improved aqueous solubility due to the ethoxy group’s polarity .
Future Directions and Challenges
Therapeutic Development
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Neuropsychiatric Indications: Preclinical models are needed to validate serotonin/dopamine modulation claims.
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Antimicrobial Resistance: Structure-activity relationship (SAR) studies could mitigate resistance via target diversification.
Synthetic Chemistry Innovations
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